REACTION_CXSMILES
|
[N+:1]([C:4]1[NH:8][CH:7]=[N:6][C:5]=1[C:9]([OH:11])=O)([O-:3])=[O:2].P(Cl)(Cl)(Cl)(Cl)Cl>>[N+:1]([C:4]1[N:8]=[CH:7][N:6]2[C:5]=1[C:9](=[O:11])[N:6]1[CH:7]=[N:8][C:4]([N+:1]([O-:3])=[O:2])=[C:5]1[C:9]2=[O:11])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(N=CN1)C(=O)O
|
Name
|
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting yellow slurry was evaporated at 60° C./0.1 nun Hg for 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1N=CN2C(C=3N(C(C21)=O)C=NC3[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |